![molecular formula C10H19NO2S B13216466 7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13216466.png)
7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Butane-1-sulfonyl)-7-azabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with chloroform in the presence of a strong base such as sodium hydroxide. This reaction is facilitated by a phase transfer catalyst, which helps in the generation of dichlorocarbene, a key intermediate in the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like phosphorus trichloride
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalyst, and phosphorus trichloride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful in various applications .
Scientific Research Applications
7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound used in organic synthesis.
7-Oxabicyclo[4.1.0]heptane: Another bicyclic compound with different functional groups and applications.
Uniqueness
7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to its specific functional groups and the resulting chemical properties. Its sulfonyl and azabicyclo moieties confer distinct reactivity and potential biological activity, setting it apart from other similar compounds .
This detailed article provides a comprehensive overview of 7-(Butane-1-sulfonyl)-7-azabicyclo[410]heptane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19NO2S |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
7-butylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H19NO2S/c1-2-3-8-14(12,13)11-9-6-4-5-7-10(9)11/h9-10H,2-8H2,1H3 |
InChI Key |
ZECHKVFAPXGWTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1C2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



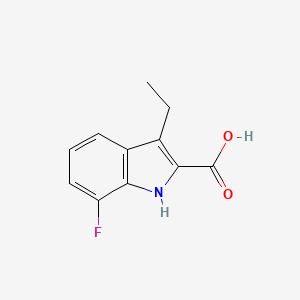
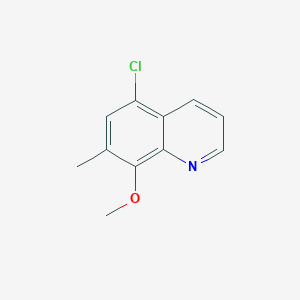
![3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13216412.png)
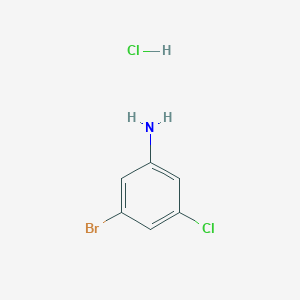

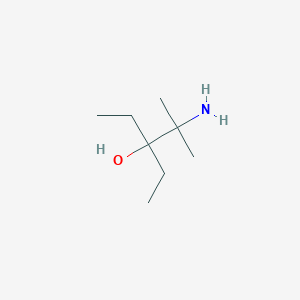
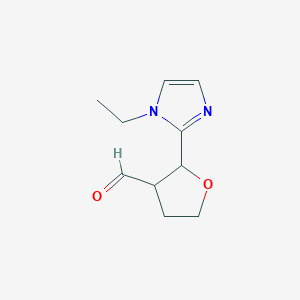
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13216431.png)
![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B13216436.png)

![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13216454.png)

